5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol
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Overview
Description
5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol is an organic compound with a unique structure that includes a triple bond and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 5,5-dimethyl-1-hexyne with isopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl
Properties
CAS No. |
919516-10-2 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5,5-dimethyl-3-propan-2-ylhex-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-7-11(12,9(2)3)8-10(4,5)6/h1,9,12H,8H2,2-6H3 |
InChI Key |
CZBCNHCAEMOVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)(C)C)(C#C)O |
Origin of Product |
United States |
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